

"2-Fluoro-5-methylpyridine-3-carboxylic acid"

CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-5-methylpyridine-3-carboxylic acid

Cat. No.: B1442082

[Get Quote](#)

An In-Depth Technical Guide to **2-Fluoro-5-methylpyridine-3-carboxylic acid** (CAS: 1042896-00-4)

Executive Summary

This document provides a comprehensive technical overview of **2-Fluoro-5-methylpyridine-3-carboxylic acid**, a key heterocyclic building block in modern medicinal chemistry. Identified by its CAS Number 1042896-00-4, this fluorinated pyridine derivative serves as a crucial intermediate in the synthesis of complex pharmaceutical agents.^{[1][2]} This guide delves into its fundamental physicochemical properties, outlines a representative synthetic pathway with mechanistic insights, discusses its applications in drug discovery, and provides essential safety and handling protocols. The content is tailored for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering field-proven insights grounded in authoritative data.

Introduction to a Versatile Scaffold

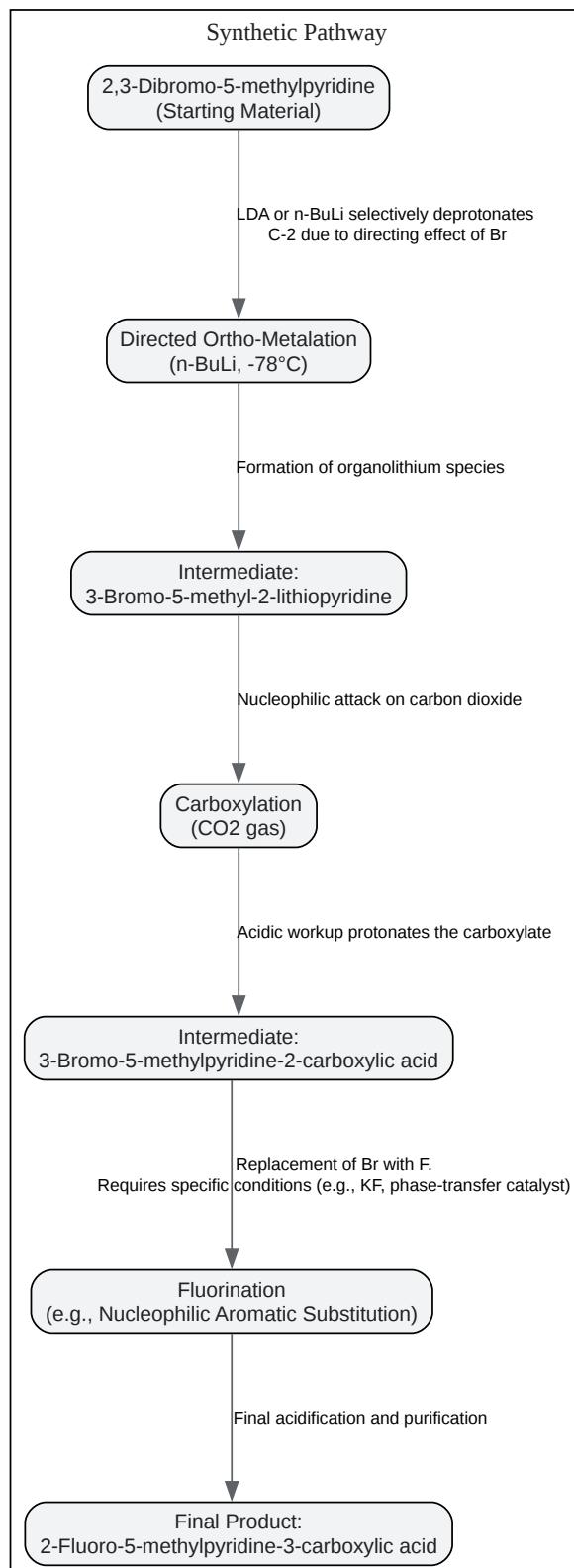
2-Fluoro-5-methylpyridine-3-carboxylic acid, also known by its IUPAC name 2-fluoro-5-methylnicotinic acid, belongs to a class of fluorinated nitrogen-containing heterocycles that are of significant interest in drug development.^[1] The strategic placement of a fluorine atom, a methyl group, and a carboxylic acid on the pyridine ring creates a molecule with unique electronic properties and three distinct points for chemical modification.

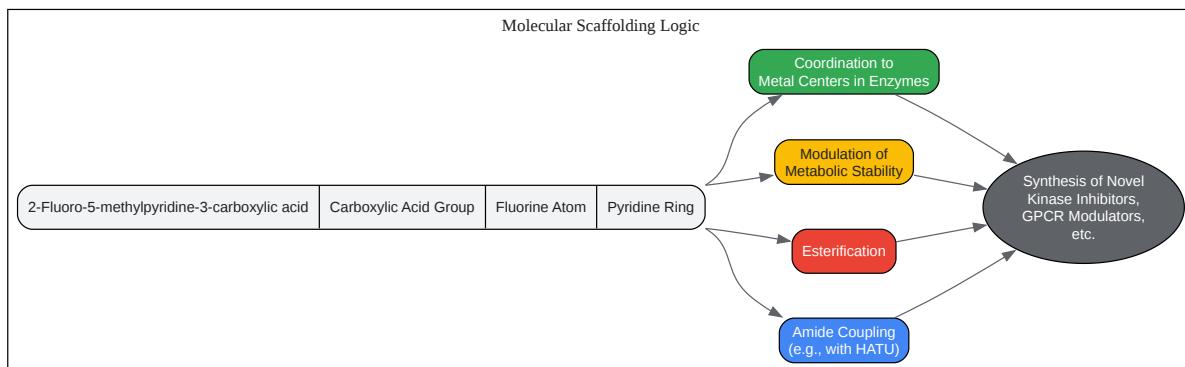
The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipolar interactions, and modulate the pKa of the pyridine nitrogen. The carboxylic acid serves as a versatile chemical handle for amide bond formation, esterification, or conversion to other functional groups. This combination makes the compound an attractive starting material for creating libraries of novel compounds aimed at various biological targets. Its utility is primarily seen in its role as a synthetic intermediate for Active Pharmaceutical Ingredients (APIs).^[1]

Physicochemical and Structural Data

The fundamental properties of a compound are critical for planning its use in synthesis and formulation. All quantitative data for **2-Fluoro-5-methylpyridine-3-carboxylic acid** is summarized in the table below.

Property	Value	Source
CAS Number	1042896-00-4	[1] [3]
IUPAC Name	2-fluoro-5-methylpyridine-3-carboxylic acid	[1]
Synonyms	2-Fluoro-5-methylnicotinic acid	[1]
Molecular Formula	C ₇ H ₆ FNO ₂	N/A
Molecular Weight	155.13 g/mol	[4]
SMILES String	O=C(O)c1c(F)ncc(C)c1	[1]
PubChem CID	53417058	[1]
Appearance	Powder/Solid	
Purity	Typically >95%	[1]


Synthesis and Mechanistic Considerations


The synthesis of substituted pyridine rings, particularly those with a fluorine substituent, requires carefully chosen strategies. While a specific, published route for **2-Fluoro-5-methylpyridine-3-carboxylic acid** is not readily available in peer-reviewed journals, a

plausible and logical pathway can be constructed based on established organometallic and fluorination chemistries described for analogous compounds.[5][6]

Representative Synthetic Workflow

The proposed synthesis leverages a multi-step sequence starting from a commercially available pyridine precursor. The logic is to first install the required substituents (halogen, methyl) and then perform a halogen-metal exchange followed by carboxylation to introduce the carboxylic acid group. This approach provides good regiochemical control.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-5-methylnicotinic acid [synhet.com]
- 2. jennysynth.com [jennysynth.com]
- 3. 2-fluoro-5-methylpyridine-3-carboxylic acid | 1042986-00-4 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]

- To cite this document: BenchChem. ["2-Fluoro-5-methylpyridine-3-carboxylic acid" CAS number]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1442082#2-fluoro-5-methylpyridine-3-carboxylic-acid-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com